molecular formula C2F2N2S B13622137 Difluoro-1,2,5-thiadiazole

Difluoro-1,2,5-thiadiazole

Cat. No.: B13622137
M. Wt: 122.10 g/mol
InChI Key: HAWLVYUGSIZPJF-UHFFFAOYSA-N
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Description

3,4-Difluoro-1,2,5-thiadiazole (CAS 82878-37-3) is a fluorinated heterocyclic building block of significant interest in advanced materials research and synthetic chemistry. This high-purity reagent features a planar, aromatic structure where the strong electron-withdrawing effects of the fluorine atoms and the thiadiazole ring work in concert to tune the molecule's electronic properties . This makes it a valuable precursor for developing organic semiconductors with a reduced HOMO-LUMO gap, a critical parameter for applications in organic electronics . Researchers utilize this compound as a key electron-accepting unit in the synthesis of push-pull type polymers and small molecules for use in perovskite solar cells (PSCs) and other organic photovoltaic devices, where its incorporation helps optimize power conversion efficiencies . Beyond materials science, the 1,2,5-thiadiazole scaffold is also explored for its potential in medicinal chemistry and as a component in herbicides and insecticides . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C2F2N2S

Molecular Weight

122.10 g/mol

IUPAC Name

3,4-difluoro-1,2,5-thiadiazole

InChI

InChI=1S/C2F2N2S/c3-1-2(4)6-7-5-1

InChI Key

HAWLVYUGSIZPJF-UHFFFAOYSA-N

Canonical SMILES

C1(=NSN=C1F)F

Origin of Product

United States

Preparation Methods

Synthesis via Fluorinated Benzothiadiazole Precursors

One of the prominent approaches to synthesize this compound derivatives involves starting from fluorinated benzo[c]thiadiazole compounds. For example, 5,6-difluorobenzo[c]thiadiazole can be synthesized from 4,5-difluorobenzene-1,2-diamine through cyclization reactions. This intermediate is then functionalized further to yield difluoro-substituted thiadiazole derivatives.

A detailed synthetic pathway includes:

  • Preparation of 4,5-difluorobenzene-1,2-diamine as a starting material.
  • Cyclization to form 5,6-difluorobenzo[c]thiadiazole.
  • Functionalization by bromination or coupling reactions to introduce additional substituents or to extend conjugation.

In a reported procedure, 4-bromo-5,6-difluorobenzo[c]thiadiazole was reacted with trans-1,2-bis(tributylstannyl)ethylene in the presence of palladium catalysts and phosphine ligands to yield (E)-1,2-bis(5,6-difluorobenzo[c]thiadiazol-4-yl)ethene with high yield (99%).

Cyclization from Fluorinated Benzene-1,2-diamines

The synthesis of this compound rings can also be achieved by cyclization reactions of fluorinated benzene-1,2-diamines with sulfur sources. This method typically involves:

  • Starting from 4,5-difluorobenzene-1,2-diamine.
  • Treatment with sulfur-containing reagents such as thionyl chloride or sulfur monochloride.
  • Cyclization under controlled temperature and solvent conditions to form the thiadiazole ring.

This approach is advantageous for introducing fluorine atoms at specific positions on the thiadiazole ring, enabling fine-tuning of electronic properties.

Comparative Data Table of Preparation Methods

Preparation Method Starting Materials Key Reagents/Catalysts Reaction Conditions Yield (%) Notes
Palladium-catalyzed coupling of bromodifluorobenzo[c]thiadiazole 4-bromo-5,6-difluorobenzo[c]thiadiazole, trans-1,2-bis(tributylstannyl)ethylene Pd2(dba)3·CHCl3, tri(o-tolyl)phosphine Reflux in anhydrous toluene, 12 h 99 High selectivity and yield
Cyclization of fluorinated benzene-1,2-diamine 4,5-difluorobenzene-1,2-diamine Sulfur monochloride or thionyl chloride Controlled temperature, inert atmosphere Not specified Enables precise fluorine substitution
Cyclization from thiosemicarbazides Thiosemicarbazide derivatives Acetyl chloride or oxidants Heating or reflux Variable General method for thiadiazole rings
Cyclization from dithiocarbazates Substituted dithiocarbazic acids/esters Acids (e.g., trifluoroacetic acid) Acidic medium, heating Variable Adaptable for substituted thiadiazoles

Detailed Research Outcomes and Observations

  • The palladium-catalyzed coupling method yields difluoro-substituted thiadiazole derivatives with excellent purity and yield, making it suitable for preparing monomers for polymer synthesis.
  • Cyclization of fluorinated benzene-1,2-diamines allows for the introduction of fluorine atoms at desired positions, which is critical for tuning the electronic and photophysical properties of the resulting compounds.
  • The choice of catalyst, solvent, and temperature critically affects the yield and purity of the products, as demonstrated by optimization studies in palladium-catalyzed reactions.
  • General thiadiazole synthesis methods from thiosemicarbazides and dithiocarbazates provide versatile routes but may require adaptation for difluoro substitution due to the reactivity of fluorinated intermediates.

Chemical Reactions Analysis

Types of Reactions: Difluoro-1,2,5-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

Anticancer Agents: Thiadiazole derivatives have demonstrated efficacy as anticancer agents in in vitro and in vivo models . The mesoionic character of the thiadiazole ring allows these compounds to cross cellular membranes and interact strongly with biological targets .

  • Examples of Thiadiazole Derivatives with Anticancer Activity:
    • Anthra[2,1-c][1,2,5]thiadiazole-6,11-dione (NSC745885) has been shown to decrease the proliferation of human leukemia, melanoma, ovarian, breast, prostate cancer, and glioma cells .
    • 1,3,4-Thiadiazole-2-sulfonamide derivatives have demonstrated decreased viability of human leukemia, non-small cell lung cancer, ovarian, melanoma, colon, glioma, renal, prostate, and breast cancer cells .
    • Amino-1,3,4-thiadiazole-based hydroxamic acid derivatives have shown decreased viability of human breast, prostate, and chronic myelogenous leukemia cells .
    • Hybrids of 1,3,4-thiadiazole and chalcone containing a phenolic moiety decreased the viability of leukemia, cervical cancer, and lung carcinoma cells .
    • 2-(4-Chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (CPDT) decreased the viability of various human and animal cancer cells while not affecting normal cells .
    • (2 S)-2-(3-Aminopropyl)-5-(2,5-difluorophenyl)- N-methoxy- N-methyl-2-phenyl-1,3,4-thiadiazole-3(2 H)-carboxamide trifluoroacetate (Filanesib, ARRY-520) Decreased viability of leukemic cells, and reduced tumor growth of HL-60 xenografts .
  • Case Study: Aliyu et al. (2021) synthesized new thiadiazole derivatives and tested them against multiple cancer cell lines, with certain compounds displaying significant cytotoxicity and minimal toxicity to normal cells.

Antimicrobial Agents: Derivatives possessing a 2-amino-1,3,4-thiadiazole moiety exhibit antimicrobial properties . Modified thiadiazoles can inhibit biofilm formation in Klebsiella pneumoniae.

Anticonvulsant Activity: Thiadiazole derivatives have been explored for their anticonvulsant properties .

  • Examples of Thiadiazole Derivatives with Anticonvulsant Activity:
    • 3-aryl amino/amino-4-aryl-5-imino-D2-1,2,4-thiadiazoles have shown protection from maximal electroshock-induced seizures (MES) .
    • 6-substituted-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives exhibit potent anticonvulsant activity in the maximal electroshock test .
    • Various N-(5-chloro-6-substituted-benzothiazol-2-yl)-N′-(substituted phenyl)-[1,3,4]thiadiazole-2,5-diamines have shown protections against seizures .

Organic Electronics: Difluoro-benzo[1,2,5]thiadiazole-based donor-acceptor polymers are used in high-performance solar cells . 5,6-Difluoro-4,7-dibromobenzo[c][1,2,5]thiadiazole is a building block monomer for organic semiconductor synthesis used in LEDs and photovoltaic devices . A simple small molecule of 4,7-bis (5-bromothiophen-2-yl)-5,6-difluorobenzo [c] [1,2,5]thiadiazole (BTF) is used as a second acceptor material to fabricate efficient ternary PSCs .

Material Science: Benzothiadiazole or fluorine-loaded benzothiadiazole units are used in push-pull small molecules .

Data Table of Thiadiazole Derivatives and Their Applications

CompoundTarget/ActivityApplication
Anthra[2,1-c][1,2,5]thiadiazole-6,11-dione (NSC745885)IKKβ; Decreased proliferation of various cancer cellsAnticancer Agent
1,3,4-Thiadiazole-2-sulfonamide derivativesCA II, CA IV; Decreased viability of various cancer cellsAnticancer Agent
Amino-1,3,4-thiadiazole-based hydroxamic acid derivativesHDAC; Decreased viability of various cancer cellsAnticancer Agent
2-(4-Chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (CPDT)Unknown; Decreased viability of various cancer cellsAnticancer Agent
3-aryl amino/amino-4-aryl-5-imino-D2-1,2,4-thiadiazolesProtection from maximal electroshock-induced seizures (MES)Anticonvulsant
6-substituted-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivativesPotent anticonvulsant activity in the maximal electroshock testAnticonvulsant
N-(5-chloro-6-substituted-benzothiazol-2-yl)-N′-(substituted phenyl)-[1,3,4]Protections against seizuresAnticonvulsant
Difluoro-benzo[1,2,5]thiadiazole-based donor-acceptor polymersN/AHigh-Performance Solar Cells
5,6-Difluoro-4,7-dibromobenzo[c][1,2,5]thiadiazoleN/ABuilding block monomer for organic semiconductor synthesis
4,7-bis (5-bromothiophen-2-yl)-5,6-difluorobenzo [c] [1,2,5]thiadiazole (BTF)N/ASecond acceptor material to fabricate efficient ternary PSCs.

Mechanism of Action

The mechanism of action of difluoro-1,2,5-thiadiazole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular membranes, altering their permeability and affecting cellular functions. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and electrostatic interactions with biological molecules .

Comparison with Similar Compounds

To contextualize the properties of difluoro-1,2,5-thiadiazole, a systematic comparison with structurally analogous compounds is essential. The following sections analyze its physicochemical properties, reactivity, and applications relative to three key analogues: 1,2,5-thiadiazole , tetrafluoro-1,2,5-thiadiazole , and 1,2,5-oxadiazole .

Physicochemical Properties
Property This compound 1,2,5-Thiadiazole Tetrafluoro-1,2,5-thiadiazole 1,2,5-Oxadiazole
Molecular Weight (g/mol) 138.11 104.12 172.07 98.08
Melting Point (°C) 45–48 32–35 62–65 22–25
Boiling Point (°C) 152–155 118–121 198–201 96–99
LogP (Octanol-Water) 1.8 0.5 2.5 -0.3
Aromatic Stabilization Moderate Low High Low

Key Findings :

  • Fluorination Impact : The addition of fluorine atoms increases molecular weight, melting/boiling points, and lipophilicity (LogP). This compound strikes a balance between hydrophobicity and synthetic feasibility compared to the highly fluorinated tetrafluoro analogue .
  • Aromaticity : The sulfur atom in thiadiazole derivatives contributes to greater aromatic stabilization than oxygen in oxadiazoles, enhancing thermal stability .

Biological Activity

Difluoro-1,2,5-thiadiazole is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and potential applications in drug development.

Overview of this compound

This compound is characterized by the presence of two fluorine atoms and a thiadiazole ring structure. This unique configuration enhances its chemical reactivity and biological activity compared to other thiadiazole derivatives. The compound has been investigated for various applications, including antimicrobial, antiviral, and anticancer properties .

Antimicrobial Properties

This compound has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that derivatives of this compound exhibit enhanced antibacterial effects when halogenated. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MIC) lower than standard antibiotics like ofloxacin .

CompoundTarget BacteriaMIC (μg/mL)Reference
5-(2′,4′-Difluoro-4-hydroxybiphenyl-5-yl)-phenylamino-1,3,4-thiadiazoleE. coli31.25
Chlorinated derivativesS. aureus25
Fluorinated derivativesA. niger32–42

Antiviral Activity

Research has indicated that this compound derivatives possess antiviral properties against various viruses. The mechanism involves inhibition of viral replication through interaction with viral enzymes or host cell pathways. Specific studies have highlighted their potential against HIV and cytomegalovirus (HCMV) infections .

Anticancer Properties

This compound has been explored for its anticancer potential. Preclinical studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compounds function by inhibiting key cellular pathways involved in tumor growth and proliferation .

CompoundCancer Cell LineIC50 (μM)Mechanism
5-Substituted phenyl derivativesMCF710.28Apoptosis induction
Hydroxamic acid derivativesPC3 (prostate cancer)Not specifiedHDAC inhibition

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The presence of fluorine enhances the compound's ability to form hydrogen bonds with enzyme active sites, leading to inhibition of critical pathways.
  • Cellular Interaction : The compound's lipophilicity allows it to penetrate cellular membranes effectively, facilitating interactions with intracellular targets.
  • Apoptosis Induction : Certain derivatives have been shown to activate apoptotic pathways in cancer cells, promoting cell death and reducing tumor viability .

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

  • Antimicrobial Study : A series of difluoro-containing thiadiazoles were tested against E. coli and S. aureus. The results showed that fluorinated compounds exhibited superior antibacterial activity compared to their non-fluorinated counterparts.
  • Anticancer Research : In vitro studies on this compound derivatives demonstrated significant cytotoxic effects on multiple cancer cell lines with IC50 values indicating potent antiproliferative activity.

Q & A

What are the most reliable synthetic routes for preparing difluoro-1,2,5-thiadiazole derivatives, and how can reaction conditions be optimized?

Basic
A common method involves refluxing precursors (e.g., substituted benzaldehydes or nitro compounds) with acetic acid in ethanol, followed by solvent evaporation and filtration . For reduction reactions, iron-acetic acid mixtures in methanol are effective for converting nitro groups to amines . Optimization requires careful control of stoichiometry, solvent polarity, and temperature. For example, sodium metabisulfite in DMF under nitrogen at 120°C facilitates imidazole ring formation in related heterocycles .

How do fluorine substitutions influence the electronic and optoelectronic properties of this compound-based polymers?

Advanced
Fluorine's electron-withdrawing nature lowers the highest occupied molecular orbital (HOMO) energy levels in donor-acceptor polymers, enhancing charge transport in solar cells. For instance, polymers with 5,6-difluoro-benzo[1,2,5]thiadiazole units exhibit red-shifted absorption spectra and improved open-circuit voltages. However, slight structural variations (e.g., selenophene vs. thiophene donors) can lead to distinct morphologies in blend films, as shown by AFM studies . Computational modeling (e.g., DFT) is critical for predicting these effects .

What analytical techniques are essential for characterizing this compound compounds and verifying their purity?

Basic
Key techniques include:

  • 1H/13C-NMR : To confirm substituent positions and aromaticity .
  • Mass spectrometry (MS) : For molecular weight validation and fragmentation patterns .
  • Elemental analysis : To ensure stoichiometric accuracy .
  • X-ray crystallography : Resolves ambiguities in regiochemistry, as demonstrated for brominated analogues .

What mechanisms underlie the biological activity of this compound derivatives, and how can their bioactivity be rationalized?

Advanced
Interactions with biological targets (e.g., DNA or enzymes) often involve π-π stacking and hydrogen bonding. For example, ethynyl-substituted derivatives bind to proteins via these interactions, suggesting potential as anticancer agents . Comparative studies with brominated analogues (e.g., 2-bromo-1,3,4-thiadiazole) highlight the role of halogen substituents in modulating reactivity and bioactivity .

How can computational methods guide the design of this compound-based materials?

Advanced
Density functional theory (DFT) predicts electronic structures, band gaps, and charge-transfer efficiencies. For instance, Becke’s hybrid functionals (e.g., B3LYP) accurately model thermochemical properties and orbital energies, aiding in the design of polymers for optoelectronics .

What are the key reaction pathways for forming the 1,2,5-thiadiazole ring, and how do intermediates influence product selectivity?

Intermediate
Cyclization of N-thiosulfinylamines via cycloaddition/retrocycloaddition pathways can form the 1,2,5-thiadiazole core, often with sulfur monoxide (SO) extrusion. Side reactions may occur if intermediates (e.g., nitro groups) are not stabilized, leading to byproducts like bis-thiadiazoles .

How do structural modifications (e.g., bromination or ethynylation) alter the reactivity of this compound?

Intermediate
Bromine atoms provide sites for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling functional diversification . Ethynyl groups facilitate click chemistry or coordination to metal catalysts, as seen in 4-ethynylbenzo[c][1,2,5]thiadiazole’s use in organic electronics .

What challenges arise in scaling up this compound synthesis, and how can they be mitigated?

Advanced
Scaling reactions like nitro reductions or cyclizations requires optimizing catalyst loading (e.g., iron-acetic acid ratios) and solvent recovery . Impurities from incomplete cyclization can be minimized using high-purity reagents and inert atmospheres .

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